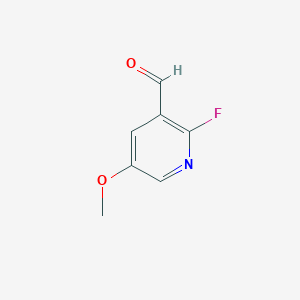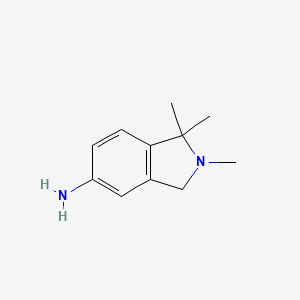![molecular formula C11H14BrClFNO B1442724 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219964-21-2](/img/structure/B1442724.png)
3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for a similar compound, 3-[(4-bromo-2-fluorophenoxy)methyl]piperidine hydrochloride, is 1S/C12H15BrFNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H . This might give some insights into the structure of 3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis of Pyrrolidine Derivatives : A study explored the synthesis of novel bromo-substituted pyrrolidine derivatives, highlighting the chemical processes involved in creating these compounds (Sarbu et al., 2019).
- Pyrrolidine in Hydrogen-Bond Basicity : Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine, provided insights into the chemical properties and potential applications of these compounds (Graton et al., 2001).
- Synthesis for Agrochemicals or Medicinal Compounds : A study focused on the synthesis of pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Biological and Pharmaceutical Applications
- Antibacterial Activity of Pyrrolidine Derivatives : Research demonstrated the synthesis of new cyanopyridine derivatives, including pyrrolidine variants, and their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
- Insecticidal and Anti-Juvenile-Hormone Activity : A study isolated natural products from Penicillium brevicompactum, including pyrrolidine derivatives, which showed significant insecticidal and anti-juvenile-hormone activities (Cantín et al., 1999).
Chemical Properties and Reactions
- Study of Pyrrolidines Chemistry : A paper emphasized the importance of studying the chemistry of pyrrolidines, given their biological effects and industrial applications (Żmigrodzka et al., 2022).
- Preparation of Polymeric Oximes : Research on the preparation of an optically active polymer containing oxime groups, used for the esterolysis of p-nitrophenyl esters, highlights the chemical versatility of pyrrolidine-based compounds (Aglietto et al., 1985).
Cognitive Enhancing Properties
- Cognition-Activating Properties : A series of pyridines, including 3-(aryloxy)pyridines, were studied for their potential in enhancing cognitive functions, suggesting possible neurological applications for pyrrolidine-based compounds (Butler et al., 1981).
Propiedades
IUPAC Name |
3-[(2-bromo-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENXMZIULWCLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
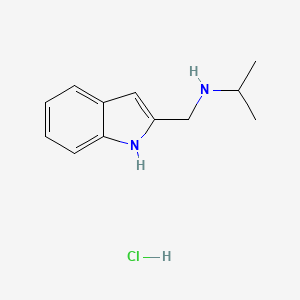
-amine dihydrochloride](/img/structure/B1442651.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)
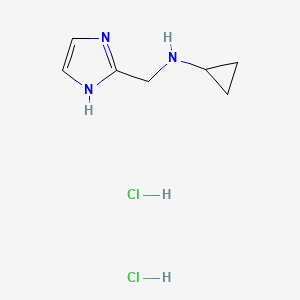
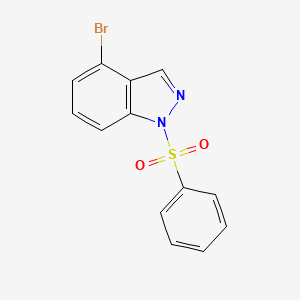
![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)
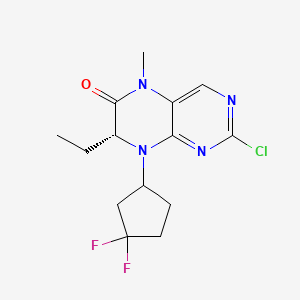
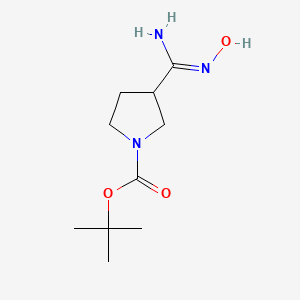
![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)
